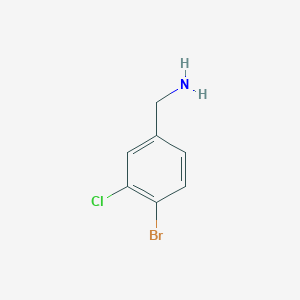

(4-Bromo-3-chlorophenyl)methanamine

描述

Significance of Halogenated Benzylic Amines as Versatile Synthetic Precursors

Halogenated benzylic amines are a class of organic compounds characterized by a benzylamine (B48309) core substituted with one or more halogen atoms on the aromatic ring. These structures are of immense value in organic synthesis due to the unique reactivity conferred by the combination of the amine functionality and the halogen substituents. The amino group serves as a versatile handle for a wide array of chemical transformations, including N-alkylation, acylation, and participation in the formation of various nitrogen-containing heterocycles. organic-chemistry.orgorganic-chemistry.org

The presence of halogens, such as bromine and chlorine, on the aromatic ring further enhances the synthetic utility of these molecules. Halogens are excellent leaving groups in a variety of cross-coupling reactions, including the Nobel Prize-winning Suzuki, Heck, and Sonogashira couplings, which are fundamental for the creation of carbon-carbon and carbon-heteroatom bonds. researchgate.net This dual functionality allows for sequential and site-selective modifications, enabling the construction of intricate molecular frameworks from relatively simple starting materials. Moreover, the nature and position of the halogen atoms can be used to modulate the electronic properties of the aromatic ring, influencing the reactivity of both the benzylic amine and the ring itself.

Positioning of (4-Bromo-3-chlorophenyl)methanamine within Contemporary Halogenated Aromatic Scaffolds

This compound, with its distinct substitution pattern of a bromine atom at the 4-position and a chlorine atom at the 3-position of the phenyl ring, is a prime example of a contemporary halogenated aromatic scaffold. The differential reactivity of the C-Br and C-Cl bonds, where the C-Br bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, allows for selective functionalization. This feature positions the compound as a valuable intermediate for the synthesis of complex, polysubstituted aromatic compounds.

The lipophilicity and metabolic stability of a drug candidate are critical parameters in drug discovery, and the introduction of halogens is a well-established strategy to fine-tune these properties. mdpi.com The presence of both bromine and chlorine in this compound offers a nuanced approach to modulating these characteristics. For instance, this specific di-halogenation pattern has been instrumental in the development of potent inhibitors of the hepatitis C virus (HCV) assembly. nih.gov In this context, the (4-bromo-3-chlorophenyl) moiety serves as a key pharmacophoric element, highlighting the compound's direct relevance in medicinal chemistry.

Below is a table detailing the key properties of this compound:

| Property | Value |

| CAS Number | 1208076-65-6 |

| Molecular Formula | C₇H₇BrClN |

| Molecular Weight | 220.49 g/mol |

| Appearance | Not specified, likely a solid or oil |

| Solubility | Information not widely available |

Current State of Research and Underexplored Facets in the Chemistry of this compound

Current research on this compound has primarily focused on its application as a building block in medicinal chemistry, particularly in the synthesis of antiviral agents. The synthesis of this compound is typically achieved through the reduction of the corresponding benzonitrile (B105546) or by reductive amination of 4-bromo-3-chlorobenzaldehyde (B169199). rsc.org

A notable application is in the synthesis of a series of 4-aminopiperidine (B84694) derivatives that act as inhibitors of HCV assembly. In this research, this compound was utilized in a reductive amination reaction with a piperidone intermediate to construct the core structure of the inhibitor. nih.gov This work underscores the compound's utility in generating libraries of structurally related molecules for structure-activity relationship (SAR) studies.

Despite its demonstrated utility, several facets of the chemistry of this compound remain underexplored. The selective functionalization of the two different halogen atoms presents an area ripe for further investigation. While palladium catalysis can often differentiate between aryl bromides and chlorides, the development of more refined catalytic systems to achieve exquisite selectivity in various coupling reactions would be highly valuable.

Furthermore, the exploration of the deaminative functionalization of this compound is a promising yet underdeveloped area. Recent advances have shown that primary amines can be converted in situ into good leaving groups, enabling their participation in cross-coupling reactions. nih.gov Applying these newer methodologies to this dihalogenated substrate could unlock novel synthetic pathways to a range of previously inaccessible compounds. The unique electronic environment of the dihalogenated ring may also lead to unexpected reactivity and selectivity in such transformations.

The following table outlines a synthetic route to a derivative of this compound as reported in the literature nih.gov:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-bromo-3-chlorobenzaldehyde, methylamine (B109427) | Sodium triacetoxyborohydride (B8407120), acetic acid, THF, rt, 4 h | N-(4-bromo-3-chlorobenzylidene)methanamine |

| 2 | N-(4-bromo-3-chlorobenzylidene)methanamine | Sodium borohydride (B1222165), MeOH, rt, 2 h | 1-(4-Bromo-3-chlorophenyl)-N-methylmethanamine |

This detailed examination reveals the significant potential of this compound as a strategic tool in the synthesis of complex and biologically relevant molecules. Further research into its nuanced reactivity is poised to expand its application in both medicinal chemistry and materials science.

Structure

3D Structure

属性

IUPAC Name |

(4-bromo-3-chlorophenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEHGBULSMIQAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208076-65-6 | |

| Record name | (4-bromo-3-chlorophenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 3 Chlorophenyl Methanamine and Derived Intermediates

Established Reaction Pathways for (4-Bromo-3-chlorophenyl)methanamine Synthesis

Reductive Amination Protocols

Reductive amination represents a direct and widely utilized method for the synthesis of this compound. This one-pot reaction typically involves the reaction of 4-bromo-3-chlorobenzaldehyde (B169199) with an amine source, such as ammonia (B1221849) or a primary amine, in the presence of a reducing agent.

A common approach involves the reaction of 4-bromo-3-chlorobenzaldehyde with methylamine (B109427) in the presence of sodium triacetoxyborohydride (B8407120). rsc.org This reaction proceeds to form the intermediate N-(4-bromo-3-chlorobenzylidene)methanamine, which is subsequently reduced in situ by sodium borohydride (B1222165) to yield 1-(4-Bromo-3-chlorophenyl)-N-methylmethanamine. rsc.org The direct reductive amination using ammonia and hydrogen gas is an atom-economical and environmentally friendly alternative, though it can sometimes lead to the formation of secondary and tertiary amine byproducts due to over-alkylation. researchgate.net Various catalysts, including those based on palladium, rhodium, and ruthenium, have been explored to improve the efficiency and selectivity of reductive amination reactions. researchgate.netgoogle.com.pg

| Amine Source | Reducing Agent | Catalyst | Product |

|---|---|---|---|

| Methylamine | Sodium triacetoxyborohydride / Sodium borohydride | None | 1-(4-Bromo-3-chlorophenyl)-N-methylmethanamine |

| Ammonia | Hydrogen Gas | Pd, Rh, or Ru based | This compound |

Conversion of Halogenated Benzylic Precursors

An alternative synthetic route to this compound involves the conversion of halogenated benzylic precursors. This method often starts with the corresponding benzyl (B1604629) alcohol or benzyl halide. For instance, (4-bromo-3-chlorophenyl)methanol (B598687) can be converted to a more reactive benzylic intermediate. One documented method involves the treatment of (4-bromo-3-chlorophenyl)methanol with methanesulfonyl chloride and triethylamine (B128534) to form the corresponding mesylate, which can then be displaced by an amine. rsc.org

Another common precursor is a benzyl bromide. The synthesis of this compound can be achieved through the nucleophilic substitution of the bromine atom in 4-bromo-3-chloro-benzyl bromide with an amine source. This approach is a fundamental transformation in organic synthesis.

Multi-Component and Cascade Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates the majority of the atoms of the starting materials, offer an efficient pathway to complex molecules. rug.nl While specific examples for the direct synthesis of this compound via MCRs are not extensively documented in the provided results, the principles of MCRs are applicable to the synthesis of substituted benzylamines. core.ac.ukresearchgate.netaablocks.com For instance, a three-component coupling of a carbonyl compound, an amine, and another reactant could potentially be designed for this purpose. rsc.org

Cascade reactions, which involve a sequence of intramolecular reactions initiated by a single event, also present a powerful strategy. bohrium.comchemrxiv.org A palladium-catalyzed C-H arylation followed by an in-situ lactamization has been demonstrated for the synthesis of biaryl lactams from free benzylamines, showcasing the potential of cascade strategies in functionalizing benzylamine (B48309) cores. acs.org An iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines has also been developed for the synthesis of quinazolines. nih.gov

Advanced and Innovative Synthetic Approaches

Stereoselective and Enantioselective Synthesis Efforts

The development of stereoselective and enantioselective methods for the synthesis of chiral amines is a significant area of research, particularly for applications in pharmaceuticals. While specific studies focusing exclusively on the enantioselective synthesis of this compound were not found in the search results, general strategies for the asymmetric synthesis of α-halogenated and α-aryl β-amino acid derivatives have been reported. acs.org These methods often employ chiral catalysts, such as spirocyclic binaphthyl-based ammonium (B1175870) salts, to achieve high levels of enantioselectivity. acs.org

Furthermore, the enantioselective synthesis of α-substituted benzylamines has been achieved using chiral auxiliaries like (+)-camphor imines. sioc-journal.cn The development of catalytic enantioselective methods for the synthesis of α-trifluoromethyl amines also provides insights into potential strategies that could be adapted for halogenated benzylamines. nih.gov

Application of Catalysis in Halogenated Arylmethanamine Formation

Catalysis plays a crucial role in the synthesis of halogenated arylmethanamines, enhancing reaction efficiency, selectivity, and sustainability. In reductive amination, catalysts based on noble metals like palladium, rhodium, and ruthenium are widely used for their superior hydrogenation activity. researchgate.netgoogle.com.pg More recently, cobalt nanoparticles generated in situ have shown promise as efficient and selective catalysts for reductive amination reactions. researchgate.net

Copper-catalyzed reactions have also been employed in the synthesis of benzylamines. For example, a copper-catalyzed enantioselective aza-Friedel–Crafts reaction between phenols and N-sulfonyl aldimines has been developed to produce chiral secondary benzylamines. nih.gov Palladium(0) catalyzed Suzuki cross-coupling reactions have been utilized in the synthesis of derivatives of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, demonstrating the utility of palladium catalysis in modifying halogenated arylamine structures. researchgate.net

| Catalyst Type | Reaction Type | Key Advantages |

|---|---|---|

| Palladium, Rhodium, Ruthenium | Reductive Amination | High hydrogenation activity |

| Cobalt Nanoparticles | Reductive Amination | Efficient and selective |

| Copper-based Catalysts | Aza-Friedel–Crafts | Enables enantioselective synthesis |

| Palladium(0) | Suzuki Cross-Coupling | Facilitates C-C bond formation |

Sustainable and Environmentally Benign Synthetic Procedures

The development of sustainable and environmentally benign synthetic methodologies is a cornerstone of modern chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound and its precursors, several green chemistry principles can be applied, moving away from traditional methods that may involve harsh reagents or generate significant waste streams.

Environmentally friendly approaches often focus on the use of greener solvents, alternative energy sources, and catalytic systems that are efficient and recyclable. Water, as a solvent, presents a significant advantage due to its non-toxic, non-flammable, and abundant nature. smolecule.comresearchgate.netgrowingscience.com For instance, temperature-dependent regioselective halogenation of anilines has been successfully demonstrated in water, offering excellent environmental compatibility. smolecule.com Another key strategy is the use of ionic liquids, which are considered green reaction media due to their low vapor pressure, thermal stability, and potential for recyclability. unive.itajgreenchem.com Basic ionic liquids have been shown to be effective catalysts in condensation reactions, sometimes eliminating the need for a separate solvent altogether. unive.itajgreenchem.com

Solvent-free reaction conditions represent another major advancement in green synthesis. unive.itrsc.org Performing reactions by grinding solids together, as seen in the solvent-free aldol (B89426) condensation to produce chalcones, significantly reduces waste and simplifies product isolation. rsc.org Similarly, catalyst systems that are recoverable and reusable, such as phosphate-impregnated titania or magnetic nanocomposites, contribute to a more sustainable process by minimizing catalyst waste. researchgate.net The use of milder, more selective reagents and catalysts, like certain Lewis base adducts or organocatalysts, can also lead to cleaner reactions with higher yields and fewer byproducts. smolecule.com

Preparation of Key Halogenated Phenyl Building Blocks

The synthesis of this compound relies on the availability of precisely substituted halogenated aromatic precursors. The strategic introduction of bromine and chlorine atoms onto the phenyl ring in a specific regiochemical arrangement is a critical challenge that requires robust synthetic methods.

Synthesis of 4-Bromo-3-chlorobenzaldehyde Derivatives

4-Bromo-3-chlorobenzaldehyde is a pivotal intermediate for accessing this compound. A common and effective route to this aldehyde starts from the more readily available 3-chlorobenzaldehyde. The synthesis involves a regioselective electrophilic aromatic substitution, specifically bromination.

One documented method utilizes an in-situ generation of the brominating agent. 3-Chlorobenzaldehyde is dissolved in a solvent like dichloromethane (B109758), while a separate aqueous solution of sodium bromide (NaBr) and hydrochloric acid (HCl) is prepared. The two solutions are mixed, and sodium hypochlorite (B82951) (NaOCl) is added dropwise. This oxidizes the bromide ions (Br⁻) to electrophilic bromine (Br⁺), which then substitutes a hydrogen atom on the aromatic ring. The directing effects of the existing chloro and aldehyde groups on the ring favor the introduction of the bromine atom at the 4-position. Steric hindrance from the chlorine atom may further enhance this selectivity. This process can be enhanced by ultrasonic agitation.

Once synthesized, 4-bromo-3-chlorobenzaldehyde can be converted into other valuable derivatives. For example, it can undergo reductive amination to introduce the aminomethyl group, directly leading toward the target compound, this compound. nih.gov This two-step sequence, involving the synthesis of the aldehyde followed by reductive amination, is a versatile strategy in medicinal chemistry for creating libraries of substituted phenylmethanamine analogs. nih.gov

Table 1: Synthesis of 4-Bromo-3-chlorobenzaldehyde

| Starting Material | Reagents | Key Conditions | Product | Ref |

|---|

Regioselective Halogenation of Aromatic Systems

Achieving the desired 1-amino-4-bromo-3-chloro substitution pattern on a benzene (B151609) ring requires precise control over the regioselectivity of halogenation reactions. The synthesis of the key building block, 4-bromo-3-chloroaniline, from 3-chloroaniline (B41212) illustrates the challenges and strategies involved. smolecule.com Direct bromination of 3-chloroaniline via traditional electrophilic aromatic substitution is complicated because the amino group is a powerful ortho-, para-director, which would lead to a mixture of products rather than the desired 4-bromo isomer. smolecule.com

To overcome this, modern synthetic methods employ advanced catalytic systems and reagents that offer high regioselectivity.

Catalytic Systems: Copper- and palladium-catalyzed reactions have emerged as powerful tools. smolecule.com For example, copper(II) chloride has been used to facilitate halogenation with good efficiency. smolecule.com Palladium(II) catalysts in conjunction with reagents like N-bromophthalimide can achieve meta-selective bromination with high yields. smolecule.com

Novel Halogenating Reagents: The development of new reagents provides chemists with more options for selective halogenation. Reagents such as 2-Chloro-1,3-bis(methoxycarbonyl)guanidine and N-Acetoxy-N-bromo-4-nitrobenzamide have been developed for the halogenation of complex, drug-like molecules under mild conditions, often reacting at the most electron-rich carbon with high predictability. tcichemicals.com N-halosuccinimides (NCS and NBS) are common, easy-to-handle solid reagents whose reactivity and selectivity can be tuned by using various catalysts or solvents like hexafluoroisopropanol. tcichemicals.comorganic-chemistry.org

Reaction Control: Careful optimization of reaction parameters such as temperature, solvent, and additives is crucial. For instance, in certain palladium-catalyzed brominations, pentafluorobenzoic acid additives have been found to activate the brominating reagent and enhance reaction efficiency, with optimal yields achieved at specific temperatures like 90°C. smolecule.com

These advanced methodologies allow for the directed synthesis of complex halogenated aromatic systems, which are essential building blocks for pharmaceuticals and functional materials.

Table 2: Reagents for Regioselective Aromatic Halogenation

| Reagent/System | Type of Halogenation | Key Features | Ref |

|---|---|---|---|

| N-Bromosuccinimide (NBS) / Aqueous Mandelic Acid | Aromatic Bromination | Catalytic, occurs at room temperature. | organic-chemistry.org |

| N-Halosuccinimides (NXS) / Trip-SMe / AgSBF₆ | Aromatic Halogenation | Catalytic, halogenates unactivated arenes at room temp. | organic-chemistry.org |

| N-Halosuccinimides (NXS) / DMSO | Aromatic Bromination/Iodination | Uses inexpensive oxidant, suitable for large-scale synthesis. | organic-chemistry.org |

| 2-Chloro-1,3-bis(methoxycarbonyl)guanidine | Aromatic Chlorination | Highly active reagent for complex heteroaromatics. | tcichemicals.com |

| N-Acetoxy-N-bromo-4-nitrobenzamide | Aromatic Bromination | High regioselectivity, applicable to flow synthesis. | tcichemicals.com |

Reactivity and Transformational Chemistry of 4 Bromo 3 Chlorophenyl Methanamine

Chemical Transformations Involving the Primary Amine Functionality

The primary amine group of (4-bromo-3-chlorophenyl)methanamine is a key site for various chemical reactions, enabling the introduction of diverse functional groups and the construction of larger molecular scaffolds.

The primary amine of this compound readily undergoes nucleophilic acyl substitution with acylating agents such as acyl chlorides and anhydrides to form stable amide bonds. This reaction is fundamental in medicinal chemistry for the synthesis of biologically active compounds. For instance, acylation with benzoyl chloride under basic conditions can yield the corresponding N-benzoyl derivative. nih.gov Similarly, reaction with sulfonyl chlorides, like benzenesulfonyl chloride, in the presence of a base, leads to the formation of sulfonamides. nih.gov Sulfonamides are a critical class of compounds with a broad spectrum of therapeutic applications. ucl.ac.uk The synthesis of sulfonamides can also be achieved using sulfonyl chloride species or stable alternatives like pentafluorophenyl (PFP) sulfonate esters. ucl.ac.uk

Table 1: Examples of Amide and Sulfonamide Formation Reactions

| Reactant | Reagent | Product Type |

| This compound | Benzoyl chloride | Amide |

| This compound | Benzenesulfonyl chloride | Sulfonamide |

| This compound | Acyl Anhydride | Amide |

The primary amine of this compound can react with aldehydes and ketones in condensation reactions to form Schiff bases, also known as imines. sjomr.org.inresearchgate.net These reactions typically involve the formation of a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. sci-hub.se Schiff bases are important intermediates in organic synthesis and are also investigated for their biological activities. sjomr.org.inresearchgate.net For example, the condensation of this compound with a suitable aldehyde can be achieved by refluxing in a solvent like ethanol, sometimes with a catalytic amount of acid. centralasianstudies.org The resulting imine derivatives can exhibit enhanced antimicrobial properties compared to the parent amine. sjomr.org.in

Table 2: Synthesis of Schiff Bases from Phenyl Methanamine Derivatives

| Amine Reactant | Aldehyde/Ketone Reactant | Product | Reference |

| 1-(4-chlorophenyl)methanamine | 3-hydroxy-2-naphthaldehyde | Schiff Base | researchgate.net |

| 1-(4-bromophenyl)methanamine | 3-hydroxy-2-naphthaldehyde | Schiff Base | researchgate.net |

| 4-Bromoaniline | 4-Chloroaniline | (E)-N,1-bis(4-chlorophenyl) methenamine | sjomr.org.in |

The nitrogen atom of the primary amine in this compound can be functionalized through alkylation and arylation reactions. Alkylation with alkyl halides can introduce various alkyl groups, though overalkylation can be a potential issue. acs.org A more controlled method for introducing alkyl substituents is reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120). nih.govresearchgate.net

N-arylation, the formation of a C-N bond with an aromatic ring, is a significant transformation. This can be achieved through methods like the Buchwald-Hartwig palladium-catalyzed amination, which allows for the coupling of the amine with aryl halides. acs.org These reactions are crucial for synthesizing diarylamines and other complex nitrogen-containing aromatic structures.

Aromatic Substitution Reactions on the Halogenated Phenyl Moiety

The bromine and chlorine atoms on the phenyl ring of this compound provide handles for various transition metal-catalyzed cross-coupling reactions, enabling further functionalization of the aromatic core.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.org The bromo-substituted position of this compound is generally more reactive towards oxidative addition to the palladium(0) catalyst than the chloro-substituted position, allowing for selective functionalization. This reaction is widely used to synthesize biaryl compounds, which are prevalent in pharmaceuticals and materials science. researchgate.netrsc.org The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org A variety of palladium catalysts and ligands can be employed to optimize the reaction. libretexts.orgrsc.org

Table 3: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

| Oxidative Addition | The aryl halide reacts with the Pd(0) catalyst. |

| Transmetalation | The organoboron compound transfers its organic group to the palladium complex. |

| Reductive Elimination | The coupled product is formed, and the Pd(0) catalyst is regenerated. |

Direct arylation and C–H bond functionalization are emerging as highly efficient strategies in organic synthesis, as they avoid the pre-functionalization of substrates typically required for traditional cross-coupling reactions. science.govescholarship.org These methods involve the direct coupling of a C–H bond with a coupling partner, often an aryl halide, catalyzed by a transition metal like palladium or rhodium. whiterose.ac.ukacs.org While the halogenated positions are the most common sites for cross-coupling, under specific conditions, direct functionalization of the C-H bonds on the aromatic ring of this compound or its derivatives could be envisioned. These reactions often require a directing group to achieve regioselectivity. acs.org Research in this area aims to develop catalysts that can selectively activate and functionalize specific C-H bonds in complex molecules. aablocks.com

Redox Chemistry of this compound

The redox chemistry of this compound involves the selective oxidation of the aminomethyl group or the controlled reduction of the aryl halides.

Selective Oxidation Reactions

The primary amine of a benzylamine (B48309) derivative can be selectively oxidized to form imines or, under more vigorous conditions or via a multi-step process, nitriles or aldehydes. The presence of electron-withdrawing chloro and bromo substituents on the aromatic ring can influence the reaction rates and conditions required for these transformations. A variety of catalytic systems have been developed for the aerobic or chemical oxidation of benzylamines. deepdyve.com

For instance, the oxidation of substituted benzylamines to the corresponding aldimines can be achieved using oxidants like oxo(salen)manganese(V) complexes. researchgate.net Other methods involve metal-free aerobic oxidation or the use of catalysts like silica-supported vanadium-substituted tungstophosphoric acid, which can facilitate the oxidative condensation of benzylamine to dibenzylimine. rsc.org The oxidation of benzylamines to benzaldehydes can also be accomplished with reagents such as N-bromoacetamide (NBA). oup.com

The initial product of oxidation is often the corresponding imine, which can be isolated or hydrolyzed in situ to yield the aldehyde. The specific outcome depends heavily on the chosen oxidant, catalyst, and reaction conditions.

Table 2: Potential Selective Oxidation Reactions of this compound

| Reagent/Catalyst System | Typical Conditions | Primary Product | Product Structure |

|---|---|---|---|

| Oxo(salen)Mn(V) Complexes | Acetonitrile (B52724), 25°C | Aldimine | |

| N-Bromoacetamide (NBA) | Controlled pH | Aldehyde | |

| TPAV₁/SiO₂ Catalyst | Vapor-phase, aerobic | Dibenzylimine |

These oxidative transformations are fundamental in converting the amine functionality into other valuable synthetic handles like carbonyls or imines, enabling further molecular elaboration.

Controlled Reduction of Functional Groups

Controlled reduction in the context of this compound primarily refers to the selective dehalogenation of the aromatic ring. The carbon-bromine bond is generally more susceptible to hydrogenolysis than the carbon-chlorine bond under catalytic hydrogenation conditions. This reactivity difference allows for the potential selective removal of the bromine atom while retaining the chlorine atom.

Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst with a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate) is a standard method for dehalogenation. By carefully controlling the reaction time, temperature, and catalyst loading, it is possible to achieve selective reduction of the C-Br bond to a C-H bond, yielding (3-chlorophenyl)methanamine. Under more forcing conditions (higher pressure, temperature, or longer reaction times), both the bromine and chlorine atoms can be removed to produce phenylmethanamine.

Table 3: Potential Controlled Reduction Reactions of this compound

| Reagent/Catalyst System | Reaction Conditions | Primary Product | Product Structure |

|---|---|---|---|

| H₂, Pd/C (10%) | Mild (e.g., RT, 1 atm H₂) | Selective De-bromination | |

| H₂, Pd/C (10%) | Forcing (e.g., elevated temp/pressure) | Complete De-halogenation |

This selective reduction is a key strategy for modifying the halogenation pattern of the aromatic ring, which is often crucial for tuning the electronic and steric properties of the molecule in various applications.

Applications As a Strategic Chemical Intermediate in Organic Synthesis

Utility in the Construction of Complex Organic Architectures

The benzylamine (B48309) moiety is a common precursor in organic synthesis, serving as a versatile building block for more complex molecules. The primary amine of (4-Bromo-3-chlorophenyl)methanamine can readily undergo a variety of chemical reactions to build larger and more intricate structures. These reactions include N-alkylation, acylation, and reductive amination, which are fundamental transformations in the synthesis of fine chemicals and natural products.

The presence of both bromine and chlorine on the phenyl ring further enhances its utility. These halogens act as latent reactive sites that can be selectively addressed in subsequent synthetic steps, particularly through metal-catalyzed cross-coupling reactions. This dual functionality allows for a stepwise and controlled elaboration of the molecular structure, making it a valuable starting material for multi-step syntheses.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class |

|---|---|---|

| Primary Amine (-CH₂NH₂) | Acylation | Amides |

| Alkylation | Secondary/Tertiary Amines | |

| Reductive Amination | Substituted Benzylamines | |

| Cyclocondensation | Nitrogen Heterocycles | |

| Halogens (-Br, -Cl) | Suzuki Coupling | Biaryl Compounds |

| Buchwald-Hartwig Amination | Di- or Tri-arylamines | |

| Heck Coupling | Stilbene Derivatives |

Contribution to Medicinal Chemistry Research as a Building Block

In medicinal chemistry, small, functionalized molecules, often termed "building blocks," are crucial for the synthesis of new drug candidates. fluorochem.co.ukchembridge.com this compound serves as such a scaffold, providing a core structure that can be systematically modified to explore structure-activity relationships (SAR) in drug discovery programs. myskinrecipes.com Benzylamine derivatives, in general, are found in a wide range of pharmaceuticals, including antifungal, antibacterial, and antiviral agents, as well as treatments for central nervous system disorders. sinocurechem.comopenmedicinalchemistryjournal.comwikipedia.orgnih.govnih.gov

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. nih.govnih.gov The primary amine of this compound is a key functional group for the construction of these ring systems. Through reactions with suitable bifunctional reagents, the amine can participate in cyclization reactions to form a variety of heterocyclic scaffolds, such as quinolines, pyrazines, and benzodiazepines. rsc.orgorganic-chemistry.org The synthesis of such compounds is a cornerstone of medicinal chemistry, as these scaffolds are often responsible for the biological activity of drug molecules.

The synthesis of biaryl scaffolds—structures containing two directly connected aromatic rings—is of significant interest in drug discovery and materials science. beilstein-journals.orgmdpi.com The halogen atoms on the this compound ring are ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orginnospk.comresearchgate.netmdpi.comnih.gov

A key feature of this molecule is the differential reactivity of the bromine and chlorine atoms. In palladium-catalyzed couplings, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond. libretexts.org This reactivity difference allows for selective, stepwise functionalization. A Suzuki coupling, for instance, can be performed selectively at the 4-position (bromine) while leaving the chlorine at the 3-position untouched for a subsequent, different coupling reaction. This orthogonal reactivity is highly valuable for the controlled synthesis of complex, unsymmetrical biaryl and poly-aromatic systems. nih.govacs.org

Role in the Development of Chemical Probes and Ligands

Chemical probes are small molecules used to study the function of proteins and biological pathways. The development of potent and selective probes is essential for biomedical research. The structure of this compound makes it an attractive starting point for the synthesis of chemical probes and ligands. The benzylamine core can serve as a scaffold for interaction with biological targets, while the halogen atoms provide sites for the attachment of reporter groups (like fluorophores or affinity tags) or for modifying the molecule's properties to improve selectivity and cell permeability.

Furthermore, the amine group and the aromatic ring can act as coordinating sites, making its derivatives potential ligands for metal catalysts used in organic synthesis or as imaging agents.

Potential in Advanced Materials Precursor Synthesis

The applications of this compound extend beyond life sciences into materials science. Benzylamine derivatives are utilized as curing agents for epoxy resins and in the modification of polymers to enhance their properties. sinocurechem.com The reactive handles on this compound make it a candidate for incorporation into more complex polymer backbones or as a precursor for functional materials.

For instance, functionalized thiophenes, which can be synthesized via cross-coupling reactions with the bromo- and chloro-substituents, are important in the field of organic electronics. mdpi.com Additionally, amine-containing organic molecules can serve as ligands for the construction of metal-organic frameworks (MOFs), a class of porous materials with applications in gas storage, separation, and catalysis. The structure of this compound provides the necessary components to be explored as a building block in these advanced materials.

Spectroscopic and Structural Characterization Methodologies for 4 Bromo 3 Chlorophenyl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For (4-Bromo-3-chlorophenyl)methanamine and its derivatives, both one-dimensional and two-dimensional NMR techniques are indispensable.

Proton (¹H) and Carbon-13 (¹³C) NMR for Primary Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for the initial structural assignment of this compound. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the precise placement of the bromo, chloro, and methanamine substituents on the phenyl ring.

In the ¹H NMR spectrum of a related compound, (4-bromo-2-chlorophenyl)methanamine, the aromatic protons exhibit characteristic chemical shifts and coupling patterns that confirm the substitution pattern. Similarly, for this compound, the aromatic protons would display distinct signals influenced by the electron-withdrawing effects of the halogen atoms. The benzylic protons of the methanamine group typically appear as a singlet or a multiplet depending on coupling with the amine protons.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbons attached to the bromine and chlorine atoms will show characteristic shifts, and the benzylic carbon of the methanamine group will also have a specific chemical shift. For instance, in a study of various chlorophenyl-(pyridinyl)-methanamine hydrochloride derivatives, the carbon signals were well-characterized and consistent with their proposed structures. derpharmachemica.com

Table 1: Predicted and Reported NMR Data for Halogenated Benzylamine (B48309) Derivatives

| Compound | Technique | Nucleus | Predicted Chemical Shift (ppm) | Reported Chemical Shift (ppm) | Reference |

| This compound | ¹H NMR | Aromatic H | ~7.0-7.8 | Not explicitly found | N/A |

| This compound | ¹H NMR | CH₂ | ~3.8-4.0 | Not explicitly found | N/A |

| This compound | ¹³C NMR | Aromatic C | ~120-140 | Not explicitly found | N/A |

| This compound | ¹³C NMR | CH₂ | ~45-50 | Not explicitly found | N/A |

| (4-Bromo-2-chlorophenyl)methanamine | ¹H/¹³C NMR | - | - | Confirmed aromatic substitution and methanamine group | |

| Chlorophenyl-(pyridinyl)methanamine derivatives | ¹³C NMR | - | - | δ 53.2-56.3 (benzylic C), δ 122.7-155.7 (aromatic C) | derpharmachemica.com |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Elucidating Connectivity

To further confirm the molecular structure and establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. These experiments provide through-bond and through-space correlations, offering a more complete picture of the molecule's framework.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the proton signals to their corresponding carbon atoms. For example, the benzylic protons would show a correlation to the benzylic carbon signal. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons, typically over two to three bonds (and sometimes more in conjugated systems). columbia.edunumberanalytics.com This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. numberanalytics.comresearchgate.net For this compound, HMBC would show correlations from the benzylic protons to the aromatic carbons, and from the aromatic protons to other aromatic carbons, definitively establishing the connectivity of the entire molecule. numberanalytics.com The absence of a cross-peak in an HMBC spectrum can be informative, but it's important to note that the intensity of these correlations depends on the coupling constant, which can be near zero for certain dihedral angles. columbia.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, assess its purity, and gain insights into its structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile and thermally stable compounds. nemi.gov The sample is first separated based on its volatility and interaction with the GC column, and then each component is introduced into the mass spectrometer for detection. nemi.gov GC-MS is highly effective for determining the purity of this compound and identifying any volatile impurities or byproducts from its synthesis. gcms.cz The retention time from the GC provides one level of identification, while the mass spectrum provides confirmation of the molecular weight and a characteristic fragmentation pattern that can be used for structural verification.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For less volatile compounds or complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. uniurb.it In LC-MS, the sample is first separated by liquid chromatography before being introduced into the mass spectrometer. This is particularly useful for analyzing derivatives of this compound that may be less volatile or present in complex biological or environmental matrices. nih.gov

LC-MS/MS adds another layer of specificity and sensitivity. edqm.eu In this technique, a specific ion (the precursor ion) is selected from the initial mass spectrum and then fragmented to produce a series of product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and allows for the quantification of target compounds even at very low concentrations in complex samples. edqm.eu This is particularly relevant for the analysis of halogenated benzylamine derivatives in various applications. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. scispace.com This is a critical tool for confirming the molecular formula of this compound and its derivatives. rsc.org By comparing the experimentally determined exact mass with the calculated mass for a proposed formula, a high degree of confidence in the compound's identity can be achieved. For example, the predicted monoisotopic mass of this compound is 218.94504 Da. uni.lu HRMS can also be used to identify unknown compounds by providing their elemental formula, which can then be used in conjunction with other spectroscopic data to elucidate the structure.

Table 2: Mass Spectrometry Data for this compound

| Technique | Parameter | Predicted Value | Reference |

| HRMS | Monoisotopic Mass | 218.94504 Da | uni.lu |

| Predicted CCS | [M+H]⁺ | 135.5 Ų | uni.lu |

| Predicted CCS | [M+Na]⁺ | 148.8 Ų | uni.lu |

| Predicted CCS | [M-H]⁻ | 141.7 Ų | uni.lu |

Note: CCS refers to the Collision Cross Section, which is a measure of the ion's size and shape in the gas phase.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are crucial techniques for the characterization of this compound and its derivatives, offering insights into their functional groups and electronic properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy identifies molecular functional groups by their characteristic vibrational frequencies. For derivatives of this compound, such as Schiff bases, FT-IR spectra confirm key structural features. For instance, the FT-IR spectrum of (E)-4-bromo-2-(((3-chlorophenyl)imino)methyl)-6-ethoxyphenol, a related derivative, has been studied, and this technique clearly reveals that the compound exists in the enol form in the solid state. researchgate.net In various Schiff base derivatives, the C=N stretching vibration is a key indicator, typically appearing in the range of 1600-1625 cm⁻¹. researchgate.net

A study on (E)-4,6-dibromo-2-[(2-bromo-4-methylphenylimino)methyl]-3-methoxyphenol, another complex derivative, utilized FT-IR to assign experimental vibrational bands to normal coordinates with the aid of computational analysis. researchgate.net Similarly, the FT-IR spectra of metal complexes of Schiff bases derived from substituted aldehydes show shifts in the C=N stretching frequency upon coordination to a metal ion, indicating the involvement of the imine nitrogen in bonding.

The following interactive table summarizes characteristic FT-IR absorption bands for derivatives structurally related to this compound.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H (in enol form) | Stretching | ~3400 |

| C-H (aromatic) | Stretching | ~3100-3000 |

| C=N (imine) | Stretching | 1625-1600 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-O (ethoxy group) | Stretching | ~1250 |

| C-Cl | Stretching | ~800-600 |

| C-Br | Stretching | ~600-500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For derivatives of this compound, UV-Vis spectra typically reveal π → π* and n → π* transitions.

In a study of (E)-4-bromo-2-(((3-chlorophenyl)imino)methyl)-6-ethoxyphenol, UV-Vis spectra were recorded in various solvents to investigate the tautomeric equilibrium. researchgate.net The electronic absorption spectra of such Schiff bases are often calculated using Time-Dependent Density Functional Theory (TD-DFT) to support experimental findings. researchgate.net These studies help in understanding the electronic structure and the influence of different substituents and solvents on the electronic transitions. For example, the comparison of UV-Vis absorption between brominated and thiophene-containing analogues highlights suitability for optoelectronic applications.

The following table summarizes the typical electronic transitions observed in the UV-Vis spectra of derivatives related to this compound.

| Electronic Transition | Wavelength Range (nm) | Associated Chromophore |

| π → π | ~250-350 | Aromatic system, C=N |

| n → π | ~350-450 | Imine group (C=N) |

X-ray Diffraction Analysis

X-ray diffraction is a definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, angles, and crystal packing.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Packing

Single-crystal X-ray diffraction (SC-XRD) provides detailed insights into the molecular geometry of this compound derivatives in the solid state. For example, the crystal structure of (E)-4-bromo-2-(((3-chlorophenyl)imino)methyl)-6-ethoxyphenol was determined, revealing that it exists in the enol-imine tautomeric form, stabilized by a strong intramolecular O-H···N hydrogen bond. researchgate.net

In a similar vein, the analysis of another Schiff base, (E)-4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, showed that the molecule is nearly planar, with the crystal structure stabilized by intermolecular C-H···O interactions. researchgate.net X-ray crystallography studies of (4-Bromo-2,3-difluorophenyl)methanamine (B3039657) hydrochloride confirm the planar structure of the aromatic ring and provide precise bond lengths, with the C-Br bond at approximately 1.90 Å and C-F bonds at about 1.35 Å.

The table below presents illustrative crystallographic data for a related derivative.

| Compound | Crystal System | Space Group | Key Structural Features |

| (E)-4-bromo-2-(((3-chlorophenyl)imino)methyl)-6-ethoxyphenol | Triclinic | P-1 | Enol-imine tautomer, strong intramolecular O-H···N bond |

| (E)-4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol | Monoclinic | P2₁/c | Nearly planar, intermolecular C-H···O interactions |

Powder X-ray Diffraction for Crystalline Phase Identification

Chromatographic Separation and Analysis Methods

Chromatographic techniques are fundamental for the separation, purification, and analysis of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis and purification of such compounds. For example, chiral HPLC has been used for the purification of related aminopiperidine derivatives. nih.gov The synthesis of various derivatives often involves purification by flash chromatography. rsc.org Gas chromatography (GC) is also a valuable tool, as demonstrated by its use in monitoring the yield of related reactions. rsc.org The development of analytical methods, such as UV-Vis spectrophotometry, is also crucial for the validation and quantification of these compounds. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, efficient, and cost-effective method for monitoring the progress of chemical reactions involving this compound. google.comacs.org This technique allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. orientjchem.orgrsc.org The separation on a TLC plate is based on the differential partitioning of the components of a reaction mixture between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an eluent). mdpi.com

In the synthesis of this compound, which can be prepared via the reduction of 4-bromo-3-chlorobenzonitrile, TLC can be employed to track the conversion of the nitrile to the corresponding amine. google.com Similarly, in the reductive amination of 4-bromo-3-chlorobenzaldehyde (B169199), TLC is crucial for observing the disappearance of the aldehyde and the emergence of the amine product. acs.orgthieme-connect.com

The choice of the eluent system is critical for achieving clear separation of spots on the TLC plate. For benzylamine derivatives, a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727) is commonly used. google.comuva.nl The polarity of the solvent system is adjusted to achieve an optimal retention factor (Rf) for the compounds of interest, ideally between 0.2 and 0.8 for accurate assessment. mdpi.com For instance, in the synthesis of a related compound, (4-bromo-2,3-difluorophenyl)methanamine hydrochloride, an ethyl acetate/hexane (1:1) mixture was used, with the product showing an Rf value of approximately 0.4. Visualization of the separated spots on the TLC plate is typically achieved under UV light (254 nm) or by using staining agents like potassium permanganate (B83412) or ninhydrin (B49086) for compounds without a UV chromophore. rsc.orggoogle.com

Table 1: Exemplary TLC Systems for Monitoring Reactions of this compound Analogs

| Analyte/Reaction Stage | Stationary Phase | Mobile Phase (v/v) | Approximate Rf | Visualization |

| Synthesis of (4-bromo-2,3-difluorophenyl)methanamine hydrochloride | Silica Gel | Ethyl Acetate/Hexane (1:1) | ~0.4 | UV (254 nm) |

| General Benzylamine Synthesis | Silica Gel | Dichloromethane/Methanol (9:1) | Varies | UV/KMnO₄ |

| Reductive Amination of Aldehydes | Silica Gel | Hexane/Ethyl Acetate (9:1) | Varies | UV/Stain |

This table presents data from analogous compounds and general procedures and should be considered as a starting point for method development for this compound.

Column Chromatography for Purification

Following the completion of a reaction, column chromatography is a standard and widely used technique for the purification of this compound and its derivatives on a preparative scale. google.comgoogle.comderpharmachemica.com This method operates on the same principles as TLC, but on a much larger scale, allowing for the separation of milligram to gram quantities of material. google.com The crude reaction mixture is loaded onto a column packed with a stationary phase, most commonly silica gel, and a solvent or a mixture of solvents (eluent) is passed through the column to separate the components based on their polarity. google.comcas.cn

The selection of an appropriate eluent system is paramount for a successful separation and is often guided by preliminary TLC analysis. google.com A solvent system that provides good separation of spots on a TLC plate is a good starting point for column chromatography. For halogenated benzylamines, which are moderately polar, gradient elution is often employed. This involves starting with a less polar solvent system to elute non-polar impurities and gradually increasing the polarity to elute the desired product and then more polar by-products.

Commonly used eluents for the purification of compounds structurally similar to this compound include mixtures of petroleum ether or hexane with ethyl acetate or dichloromethane. cas.cnrsc.org For instance, the purification of N,N-dibenzyl-4-bromo-3-methylaniline, a related compound, was achieved using a gradient of pentane (B18724) and dichloromethane. uva.nl In cases where the amine product adheres strongly to the acidic silica gel, a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) may be added to the eluent to improve recovery and peak shape. rsc.org

Table 2: Exemplary Column Chromatography Conditions for Purification of this compound Analogs

| Compound | Stationary Phase | Eluent System |

| N,N-Dibenzyl-4-bromo-3-methylaniline | Silica Gel | Pentane/Dichloromethane (Gradient) |

| N-[(4-chlorophenyl)((4-(3-chlorophenyl)-2-methoxy-quinoline-6-yl)(1-methyl-1H-imidazole-5-yl)methyl]-2-methyl-2-propanesulfinamide | Silica Gel | Dichloromethane/Methanol/Ammonium Hydroxide (97:3:0.1) |

| (4-bromophenyl)methanamine derived products | Silica Gel | Petroleum Ether/Ethyl Acetate (Gradient) |

This table provides examples from the purification of structurally related compounds and illustrates typical solvent systems used.

Preparative High-Performance Liquid Chromatography (HPLC) for High-Purity Isolation

For obtaining this compound and its derivatives with very high purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. technosaurus.co.jpshimadzu.com This technique utilizes high pressure to force the mobile phase through a column packed with smaller particles than in traditional column chromatography, resulting in significantly higher resolution and more efficient separations. shimadzu.com Preparative HPLC is particularly useful for isolating final products for analytical standard preparation, detailed biological assays, or when other purification methods fail to provide the required level of purity. warwick.ac.uk

Reversed-phase HPLC is the most common mode used for the purification of aromatic amines like this compound. technosaurus.co.jp In this mode, a non-polar stationary phase, typically a C18-modified silica gel, is used with a polar mobile phase, usually a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. technosaurus.co.jprsc.org The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

Gradient elution is commonly employed in preparative HPLC to achieve optimal separation. The mobile phase composition is changed over the course of the run, typically by increasing the proportion of the organic solvent. This allows for the elution of a wide range of compounds with varying polarities. To improve peak shape and resolution, especially for basic compounds like amines, modifiers such as trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase to suppress the ionization of silanol (B1196071) groups on the stationary phase and to protonate the amine, respectively. nih.gov Alternatively, buffered mobile phases, for example, using ammonium bicarbonate, can be used. semanticscholar.org

Table 3: Exemplary Preparative HPLC Conditions for High-Purity Isolation of this compound Analogs

| Compound/Derivative | Column | Mobile Phase | Detection |

| Derivatives of 1-(4-chlorophenyl)methanamine | XBridge Prep OBD C18, 30x150 mm, 5 µm | A: Water (10 mmol/L NH₄HCO₃), B: Acetonitrile (Gradient) | 254 nm |

| General Aromatic Compounds | Merck LiChrospher® 100 RP-18, 250mm x 25 mm, 5µm | A: Phosphate buffer (0.02M, pH 5.5), B: Methanol (Gradient) | 280 nm |

| General Furo[2,3-b]pyridine-3-carboxamide Derivatives | C18 column | A: Water (with buffer), B: Acetonitrile (Gradient) | Not Specified |

This table showcases conditions used for purifying analogous compounds and highlights the common use of reversed-phase C18 columns with buffered or acidified mobile phases.

Theoretical and Computational Chemistry Investigations of 4 Bromo 3 Chlorophenyl Methanamine

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

DFT and its time-dependent extension, TD-DFT, are powerful quantum chemical methods used to investigate the electronic structure and properties of molecules. These calculations provide deep insights into molecular geometry, stability, and spectroscopic behavior.

Geometry Optimization and Conformational Landscapes

A crucial first step in computational analysis is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For (4-bromo-3-chlorophenyl)methanamine, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

The presence of the flexible aminomethyl group (-CH₂NH₂) attached to the rigid phenyl ring suggests the possibility of multiple low-energy conformers, primarily differing in the orientation of the amino group relative to the ring. A thorough investigation would map out the potential energy surface by systematically rotating the C-C and C-N bonds of the methanamine substituent to identify all local minima (stable conformers) and the transition states that connect them. This analysis would reveal the most likely shapes the molecule adopts.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative as specific research data is unavailable. The values represent typical ranges for similar molecular structures.

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-Br | 1.88 - 1.92 | |

| C-Cl | 1.73 - 1.77 | |

| C-C (aromatic) | 1.38 - 1.41 | |

| C-C (alkyl-aryl) | 1.50 - 1.54 | |

| C-N | 1.45 - 1.49 | |

| C-C-C (aromatic) | 118 - 121 |

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

The Molecular Electrostatic Potential (MEP) map is another vital tool. It illustrates the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red/yellow areas) around the electronegative bromine, chlorine, and nitrogen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue areas) would be expected around the hydrogen atoms of the amino group, highlighting sites for nucleophilic attack.

Table 2: Predicted Electronic Properties of this compound (Illustrative) This table is illustrative as specific research data is unavailable.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -0.5 to 0.5 eV |

| HOMO-LUMO Gap | 6.0 to 8.0 eV |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

Computational chemistry is highly effective at predicting spectroscopic data, which can be used to confirm experimental findings.

NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, predictions would show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the amine (-NH₂) protons, with their specific shifts influenced by the electron-withdrawing effects of the halogen substituents.

Vibrational Frequencies: The vibrational (infrared and Raman) spectra can be simulated. This would identify characteristic frequencies for key functional groups, such as N-H stretching and bending modes of the amine group, C-H stretching of the aromatic ring, and the C-Br and C-Cl stretching vibrations.

UV-Vis Maxima: TD-DFT calculations are employed to predict the electronic transitions that give rise to UV-Vis absorption spectra. For this compound, π → π* transitions within the benzene (B151609) ring would be expected, and the calculations would provide the maximum absorption wavelengths (λ_max).

Thermodynamic Stability and Reaction Energy Profiles

DFT can be used to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. These values are essential for determining the stability of the molecule and for studying the energetics of potential chemical reactions. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for understanding the molecule's reactivity and potential transformation pathways.

Molecular Modeling and Interaction Studies

Beyond the properties of an isolated molecule, computational models can explore dynamic processes and interactions.

Intramolecular Proton Transfer and Tautomerism Analyses

While this compound does not have common tautomeric forms, theoretical studies could investigate the possibility and energy barriers of intramolecular proton transfer, for example, from the nitrogen to a halogen atom under specific conditions, although this is generally a high-energy and unlikely process. More relevant would be the study of intermolecular proton transfer in dimer or solvated forms, which is crucial for understanding its acid-base properties. Such studies would involve calculating the potential energy surface for the proton transfer process to identify the transition state and determine the activation energy barrier.

Non-Covalent Interactions, including Hydrogen Bonding and Halogen Bonding

Non-covalent interactions are crucial in determining the supramolecular architecture, crystal packing, and physicochemical properties of molecular solids. In this compound, the primary amine (-CH₂NH₂) and halogen substituents (-Br and -Cl) are key functional groups that dictate the nature and strength of these interactions.

Hydrogen Bonding: The methanamine group is a classic hydrogen bond donor, with the two hydrogen atoms of the amine (-NH₂) capable of forming moderate to strong hydrogen bonds with electronegative atoms. In a crystalline structure, these hydrogens can interact with the nitrogen atom of a neighboring molecule (N-H···N) or potentially with the halogen atoms (N-H···Cl or N-H···Br), which can act as weak hydrogen bond acceptors. These interactions play a significant role in the stabilization of the crystal lattice.

The interplay between hydrogen and halogen bonding creates a complex network of interactions that defines the three-dimensional arrangement of the molecules in the solid state.

Table 1: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bond | Amine Group (N-H) | Nitrogen Atom (N), Chlorine Atom (Cl), Bromine Atom (Br) |

| Halogen Bond | Bromine Atom (C-Br) | Nitrogen Atom (N), Chlorine Atom (Cl), Bromine Atom (Br) |

Advanced Quantum Chemical Topology Analyses

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model used to analyze the electron density distribution in a molecule to characterize chemical bonding. By examining the topology of the electron density (ρ(r)), QTAIM can provide quantitative insights into the nature of both covalent and non-covalent interactions.

For this compound, QTAIM analysis would be applied to elucidate the strength and nature of the hydrogen and halogen bonds identified. The analysis focuses on locating bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), are used to classify the interactions.

For Hydrogen and Halogen Bonds: The presence of a BCP and a bond path between the donor and acceptor atoms confirms the existence of an interaction.

Electron Density (ρ): The value of ρ at the BCP correlates with the strength of the bond; higher values indicate stronger interactions.

Laplacian of Electron Density (∇²ρ): A positive value for ∇²ρ is characteristic of closed-shell interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces.

Total Energy Density (H(r)): The sign of H(r) can help distinguish between purely closed-shell interactions (H(r) > 0) and interactions with some covalent character (H(r) < 0).

Table 2: Key QTAIM Parameters for Analyzing Non-Covalent Interactions

| Parameter | Symbol | Indication for Non-Covalent Bonds |

|---|---|---|

| Electron Density at BCP | ρ(r) | Low value; correlates with interaction strength. |

| Laplacian of Electron Density at BCP | ∇²ρ(r) | Positive value (∇²ρ > 0) indicates charge depletion, typical of closed-shell interactions. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a localized, intuitive representation of the electron density and chemical bonding within a molecule. It examines charge transfer and hyperconjugative interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance.

In this compound, NBO analysis can reveal key intramolecular and intermolecular charge transfer events.

Intramolecular Interactions: Analysis would likely show delocalization of electron density from the lone pairs of the nitrogen, bromine, and chlorine atoms into the antibonding orbitals (σ* or π) of the phenyl ring. For instance, an n(N) → π(C-C) interaction would indicate the delocalization of the nitrogen lone pair into the aromatic system.

Intermolecular Interactions: For a dimer or crystal structure, NBO analysis can quantify the stabilization energy arising from hydrogen and halogen bonds. For example, a hydrogen bond would be characterized by a charge transfer from the lone pair of the acceptor atom (e.g., nitrogen) to the antibonding orbital of the donor bond (e.g., σ(N-H)). Similarly, a halogen bond would be seen as a charge transfer from a Lewis base to the σ orbital of the C-Br or C-Cl bond.

Table 3: Potential Donor-Acceptor Interactions for NBO Analysis

| Interaction Type | Donor Orbital (Filled) | Acceptor Orbital (Unfilled) | Associated Stabilization Energy |

|---|---|---|---|

| Hyperconjugation | Lone Pair of Nitrogen (n(N)) | Antibonding π* of Phenyl Ring | E(2) |

| Hyperconjugation | Lone Pair of Halogen (n(Br/Cl)) | Antibonding π* of Phenyl Ring | E(2) |

| Intermolecular H-Bond | Lone Pair of Acceptor (n(N)) | Antibonding σ* of N-H bond | E(2) |

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is essential for applications in photonics and optoelectronics, such as frequency conversion and optical switching. Computational chemistry provides a powerful tool for predicting the NLO properties of molecules. The key parameters are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

This compound possesses features that make it a candidate for NLO activity. The molecule has an inherent asymmetry and a potential for intramolecular charge transfer (ICT) between the aminomethane group (donor) and the halogen-substituted phenyl ring (acceptor). The presence of heavy atoms like bromine can enhance NLO properties. rsc.org

Theoretical calculations using methods like Density Functional Theory (DFT) can predict these NLO parameters. A large value of the first-order hyperpolarizability (β) is a primary indicator of a molecule's potential for second-order NLO applications. The calculation would involve optimizing the molecular geometry and then computing the electronic response to a static electric field.

Future Perspectives and Emerging Research Trajectories

Development of Asymmetric Synthesis Approaches for Chiral Analogs

The synthesis of chiral amines is a significant area of research due to their prevalence in biologically active molecules. acs.orgchemrxiv.org Future work on (4-Bromo-3-chlorophenyl)methanamine will likely focus on the development of asymmetric methods to produce its chiral analogs with high enantioselectivity.

One promising approach is the use of chiral resolving agents . This technique involves the formation of diastereomeric salts that can be separated, followed by the liberation of the desired enantiomer. nih.govpharmtech.com For instance, derivatives of tartaric acid have proven effective for the chiral resolution of similar amine intermediates. google.com Another strategy involves kinetic resolution , where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the other enantiomer unreacted. acs.org Palladium-catalyzed C-H cross-coupling reactions using chiral ligands have shown success in the kinetic resolution of benzylamines. acs.org

Furthermore, enantioselective synthesis , which directly produces a single enantiomer, is a highly desirable goal. nih.govsioc-journal.cntandfonline.com This can be achieved through various catalytic methods. Copper-catalyzed enantioselective aza-Friedel-Crafts reactions, for example, have been used to produce chiral secondary benzylamines with high enantiomeric excess. acs.orgnih.gov The development of novel chiral catalysts and optimization of reaction conditions will be crucial for the efficient asymmetric synthesis of chiral analogs of this compound.

Exploration of Novel Catalytic Systems for Functionalization and Derivatization

The presence of bromo and chloro substituents on the phenyl ring of this compound offers multiple sites for further functionalization and derivatization. Future research will undoubtedly explore novel catalytic systems to selectively modify this scaffold.

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, are well-established methods for aryl halide functionalization. researchgate.net Future efforts may focus on developing more efficient and versatile catalysts, including those based on other transition metals like nickel or copper, to introduce a wide range of functional groups. rsc.orgcore.ac.uk

C-H activation has emerged as a step-economical strategy for direct functionalization, avoiding the need for pre-functionalized starting materials. nih.govacs.org Research into ruthenium, rhodium, and cobalt catalysts for the directed C-H arylation of related aromatic compounds is ongoing. core.ac.ukacs.orgnih.gov Applying these methodologies to this compound could lead to the synthesis of novel derivatives with unique substitution patterns. For instance, dual copper/transient directing group-catalyzed C(sp²)–H sulfonylation of benzylamines has been reported, offering a pathway to introduce sulfonyl groups. acs.orgchemrxiv.org

The development of catalytic systems that can selectively functionalize one halogen over the other (e.g., selective reaction at the bromine atom while leaving the chlorine atom intact) will be a significant advancement, providing greater control over the synthesis of complex molecules.

Integration with Flow Chemistry and Automation for Enhanced Synthesis Efficiency

The demand for rapid and efficient synthesis of chemical compounds, particularly in the pharmaceutical industry, has driven the adoption of flow chemistry and automation . researchgate.netbiosynce.comchemspeed.com These technologies offer numerous advantages over traditional batch processes, including improved reaction control, enhanced safety, and higher yields. researchgate.net

Future research will likely see the integration of flow chemistry for the synthesis of this compound and its derivatives. Continuous flow reactors can enable precise control over reaction parameters, leading to more consistent product quality and potentially higher throughput. smolecule.com Automated synthesis platforms can perform multiple reactions in parallel, accelerating the process of reaction optimization and library synthesis. researchgate.netbiosynce.com

The combination of solid-supported synthesis with flow chemistry (SPS-flow) is another promising avenue. innovationnewsnetwork.com This technique allows for the target molecule to be grown on a solid support as reagents flow through a reactor, simplifying purification and enabling multi-step automated synthesis. innovationnewsnetwork.com The application of these automated and continuous-flow methods could significantly streamline the production of this compound and its analogs, making them more accessible for further research and development. innovationnewsnetwork.comnih.gov

Advanced Applications in Supramolecular Chemistry and Self-Assembly

The halogen atoms on this compound can participate in non-covalent interactions, such as halogen bonding , which can be exploited in the field of supramolecular chemistry and self-assembly . rsc.orgsioc-journal.cnrsc.org These interactions, along with hydrogen bonding from the amine group, can direct the formation of ordered structures in the solid state or in solution. sioc-journal.cnresearchgate.net

Future research could explore the self-assembly of this compound and its derivatives to create novel supramolecular architectures. arxiv.orgresearchgate.net The interplay between halogen bonding, hydrogen bonding, and π-π stacking interactions could lead to the formation of one-dimensional chains, two-dimensional networks, or even more complex three-dimensional structures. sioc-journal.cnrsc.org The nature of the halogen substituents has been shown to dramatically influence the morphology of self-assembling phenazines, with heavier halogens promoting more one-dimensional character. rsc.org

Chiral derivatives of this compound could be used to induce chirality in supramolecular assemblies. The self-assembly of amphiphilic porphyrins in the presence of chiral benzylamine (B48309) derivatives has been shown to result in the formation of chiral mesoscopic structures with distinct morphologies. mdpi.comnih.govbohrium.com This suggests that chiral analogs of this compound could be used as triggers for tunable supramolecular chirogenesis.